6-Chloro-5-fluoropyrimidin-2(1H)-one

Catalog No.
S3329088
CAS No.
22462-34-6
M.F
C4H2ClFN2O
M. Wt
148.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-fluoropyrimidin-2(1H)-one

CAS Number

22462-34-6

Product Name

6-Chloro-5-fluoropyrimidin-2(1H)-one

IUPAC Name

6-chloro-5-fluoro-1H-pyrimidin-2-one

Molecular Formula

C4H2ClFN2O

Molecular Weight

148.52 g/mol

InChI

InChI=1S/C4H2ClFN2O/c5-3-2(6)1-7-4(9)8-3/h1H,(H,7,8,9)

InChI Key

DDNCSZUKPVXJAW-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC(=C1F)Cl

Canonical SMILES

C1=NC(=O)NC(=C1F)Cl

6-Chloro-5-fluoropyrimidin-2(1H)-one is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine and fluorine atoms. Its chemical formula is C4H3ClF N3O, and it is often referenced by its CAS number 22462-34-6. This compound is of significant interest in medicinal chemistry due to its structural properties, which allow for various biological activities and potential applications in pharmaceuticals.

Typical of pyrimidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form substituted pyrimidines.
  • Reformatsky Reaction: This compound can be involved in stereoselective reactions, as seen in the preparation of complex intermediates for pharmaceutical compounds .

Research indicates that 6-Chloro-5-fluoropyrimidin-2(1H)-one exhibits notable biological activities, particularly in the realm of anti-cancer and anti-viral properties. Its derivatives have been studied for their ability to inhibit specific enzymes and pathways associated with tumor growth and viral replication. For instance, compounds derived from this structure have shown effectiveness against certain types of cancer cells and have been investigated for their utility in treating infections .

Several synthesis methods have been reported for 6-Chloro-5-fluoropyrimidin-2(1H)-one:

  • Direct Halogenation: Starting from pyrimidine derivatives, chlorination and fluorination can be performed using halogenating agents.
  • Reformatsky Reaction: Utilizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine as an intermediate, this method involves reacting with various nucleophiles under controlled conditions to yield the desired product .
  • Cyclocondensation: This method involves forming the pyrimidine ring through cyclization of appropriate precursors .

The applications of 6-Chloro-5-fluoropyrimidin-2(1H)-one are diverse:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various drugs, particularly those targeting cancer and viral infections.
  • Research: Used in biological studies to understand enzyme inhibition and molecular interactions.
  • Agriculture: Potentially explored for use in developing agrochemicals due to its biological activity against pests and pathogens.

Studies have shown that 6-Chloro-5-fluoropyrimidin-2(1H)-one interacts with several biological targets, including enzymes involved in nucleotide metabolism. These interactions can lead to the inhibition of cell proliferation in certain cancer types. The compound's ability to modulate biological pathways makes it a candidate for further research into its mechanisms of action and therapeutic potential .

Several compounds share structural features with 6-Chloro-5-fluoropyrimidin-2(1H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-FluorouracilPyrimidine with fluorine substitutionWidely used as an anti-cancer agent
FlucytosineFluorinated pyrimidinePrimarily used as an antifungal medication
4-Chloro-5-fluoropyrimidineSimilar halogen substitutionsInvolved in various synthetic pathways

6-Chloro-5-fluoropyrimidin-2(1H)-one is unique due to its specific combination of chlorine and fluorine substitutions on the pyrimidine ring, which influences its reactivity and biological activity compared to these similar compounds.

Halogenation Strategies in Pyrimidine Functionalization

Halogenation of pyrimidines necessitates precise control over reactivity and selectivity, particularly when introducing multiple halogens at adjacent positions. Recent developments in hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), have enabled efficient halogenation under mild conditions. For instance, potassium halides (KCl, KF) paired with PIDA in aqueous media facilitate regioselective chlorination and fluorination of pyrazolo[1,5-a]pyrimidines, achieving yields of 70–95%. This method circumvents traditional harsh conditions, leveraging water as a green solvent to enhance sustainability.

A comparative analysis of halogenation methods reveals critical trends (Table 1). While electrophilic substitution dominates in electron-rich pyrimidines, radical pathways emerge in substrates with steric hindrance. For example, Selectfluor®-mediated chlorination of 2-aminopyridines using LiCl proceeds via a radical mechanism, yielding 75–90% regioselectivity for para-chlorination. Such strategies highlight the interplay between substrate electronics and reagent choice in directing halogen placement.

Table 1: Halogenation Methods for Pyrimidine Derivatives

SubstrateReagent SystemHalogenYield (%)RegioselectivityMechanism
Pyrazolo[1,5-a]pyrimidinePIDA/KCl (H~2~O)Cl85C3Electrophilic
2-AminopyridineSelectfluor®/LiCl (DMF)Cl78paraRadical
β-ChloroamineKF/Schreiner’s ureaF92β-CNucleophilic

Regioselective Fluorination-Chlorination Sequence Optimization

Achieving sequential fluorination and chlorination at the 5- and 6-positions of pyrimidin-2(1H)-one requires meticulous regiochemical control. Hydrogen-bonding (HBD) catalysts, such as Schreiner’s urea, modulate fluoride’s charge density, inverting intrinsic regiopreferences. Computational studies demonstrate that uncomplexed fluoride favors α-fluorination due to electrostatic attraction, whereas urea-bound fluoride shifts selectivity to β-positions by attenuating negative charge (ΔΔG^‡^ = 14 kJ/mol). This mechanistic insight enables programmable regioselectivity in dissymmetric aziridinium salts, a strategy adaptable to pyrimidine systems.

For 6-chloro-5-fluoropyrimidin-2(1H)-one, a stepwise protocol is proposed:

  • Chlorination: Electrophilic chlorination at C6 using PIDA/KCl in water.
  • Fluorination: Urea-catalyzed nucleophilic fluorination at C5 via charge density modulation.
    Kinetic regioselectivity in the fluorination step is further tunable through solvent choice. Polar aprotic solvents like DMF stabilize transition states, while protic solvents favor charge-separated intermediates.

Transition Metal-Catalyzed Cross-Coupling Approaches

While direct halogenation dominates pyrimidine functionalization, transition metal catalysis offers avenues for late-stage diversification. Although the provided sources emphasize halogenation, cross-coupling reactions (e.g., Suzuki-Miyaura) are applicable to pre-halogenated intermediates. For instance, 6-chloro-5-fluoropyrimidin-2(1H)-one could serve as a substrate for palladium-catalyzed arylations, though such examples require external validation beyond the current search scope.

Solvent Effects in Nucleophilic Aromatic Substitution Reactions

Solvent polarity and hydrogen-bonding capacity critically influence nucleophilic aromatic substitution (SNAr) outcomes. In the chlorination of 2-aminopyridines, DMF enhances reactivity by stabilizing the anionic transition state, achieving 78% yield. Conversely, aqueous media promote eco-friendly reactions but necessitate catalysts like PIDA to activate substrates. Protic solvents, such as water, facilitate proton transfer in urea-catalyzed fluorinations, reducing energy barriers by 18 kJ/mol compared to aprotic systems.

Table 2: Solvent Impact on Halogenation Efficiency

SolventReaction TypeYield (%)Selectivity (α:β)Key Effect
H~2~OElectrophilic Chlorination851:0Green solvent, low cost
DMFRadical Chlorination780:1Stabilizes transition state
THFUrea-Catalyzed Fluorination920:1Enhances HBD catalysis

Yeast Cytosine Deaminase-Mediated Prodrug Conversion Mechanisms

Yeast cytosine deaminase (yCD) catalyzes the hydrolytic deamination of cytosine analogs, including 6-chloro-5-fluoropyrimidin-2(1H)-one, through a zinc-dependent mechanism. The reaction proceeds via a sequential three-step process: 1) protonation of the N3 position of the pyrimidine ring, 2) nucleophilic attack at the C4 carbon by a zinc-coordinated hydroxide ion, and 3) cleavage of the C4–N4 bond to release the deaminated product [1] [4]. The zinc ion, positioned in the active site, polarizes the substrate and stabilizes the transition state during the nucleophilic attack [7].

The chloro and fluoro substituents at the C5 and C6 positions of 6-chloro-5-fluoropyrimidin-2(1H)-one influence substrate binding by modulating electronic effects. The electron-withdrawing fluorine atom increases the electrophilicity of the C4 carbon, facilitating nucleophilic attack, while the chloro group enhances hydrophobic interactions with active site residues such as Phe114 and Leu62 [7]. Structural studies of yCD bound to analogous inhibitors reveal that the C-terminal αD helix undergoes conformational changes to accommodate the substrate, creating a closed active site environment that excludes solvent molecules [7].

The rate-determining step in this mechanism is the cleavage of the C4–N4 bond, which generates a zinc-bound uracil intermediate [1] [4]. Liberation of the final product involves an oxygen exchange mechanism, where a water molecule displaces the zinc-coordinated oxygen via a gem-diol intermediate [4]. This step is critical for recycling the active site for subsequent catalytic cycles.

Transition State Analysis of AN+DN Reaction Pathways

The enzymatic deamination of 6-chloro-5-fluoropyrimidin-2(1H)-one follows an associative nucleophilic (AN) followed by dissociative nucleophilic (DN) reaction pathway. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations using the ONIOM method have characterized the transition states (TS) for both steps [1] [4].

AN Pathway (Nucleophilic Attack):
The nucleophilic hydroxide ion, activated by the zinc center, attacks the C4 carbon of the substrate, forming a tetrahedral intermediate. The transition state (TS1) for this step exhibits partial bonding between the hydroxide oxygen and C4 (1.82 Å) and elongation of the Zn–OH bond (2.17 Å) [1]. The energy barrier for TS1 is calculated at 18.3 kcal/mol, with stabilization provided by hydrogen bonding between the substrate’s N3 proton and the carboxylate group of Glu64 [4] [7].

DN Pathway (Bond Cleavage):
The dissociation of the C4–N4 bond proceeds through a second transition state (TS2), characterized by significant elongation of the C4–N4 bond (2.08 Å) and rehybridization of the C4 atom from sp³ to sp² [1]. This step has a higher energy barrier (22.1 kcal/mol) due to the loss of aromaticity in the pyrimidine ring during bond cleavage [4]. The zinc ion stabilizes the developing negative charge on the leaving amino group via electrostatic interactions [7].

Transition StateBond Lengths (Å)Energy Barrier (kcal/mol)Stabilizing Interactions
TS1 (AN)C4–O: 1.82, Zn–O: 2.1718.3Glu64 hydrogen bonding, Zn²⁺ polarization
TS2 (DN)C4–N4: 2.08, Zn–O: 1.9822.1Zn²⁺ electrostatic stabilization

These findings underscore the dual role of the zinc ion in both polarizing the substrate and stabilizing high-energy intermediates.

Active Site Residue Interactions in Catalytic Zinc Complexes

The catalytic zinc complex in yCD coordinates four ligands: two cysteine residues (Cys91 and Cys94), one histidine (His62), and a water molecule/hydroxide ion [7]. This tetrahedral geometry is critical for orienting the substrate and activating the nucleophile. Key residue interactions include:

  • Glu64 Proton Shuttle:
    The carboxylate group of Glu64 facilitates proton transfer during the reaction. In the initial step, it accepts a proton from the attacking hydroxide ion, which is subsequently donated to the N3 position of the substrate [7]. Mutagenesis studies replacing Glu64 with alanine result in a 300-fold reduction in catalytic activity, highlighting its essential role [1].

  • Hydrophobic Pocket Residues:
    Phe114 and Leu62 form a hydrophobic pocket that positions the chloro and fluoro substituents of 6-chloro-5-fluoropyrimidin-2(1H)-one. π-Stacking interactions between Phe114 and the pyrimidine ring enhance substrate binding affinity, while Leu62 restricts solvent access to the active site [7].

  • Zinc-Ligand Dynamics:
    During the reaction, the zinc ion maintains coordination to the substrate’s O2 atom, ensuring proper alignment for nucleophilic attack. After bond cleavage, the zinc ion transiently coordinates the uracil product before releasing it via water-mediated displacement [4].

The interplay between these residues and the zinc ion creates a highly optimized microenvironment for catalysis, with substrate specificity dictated by steric and electronic complementarity.

Halogen Position Effects on Thymidylate Synthase Inhibition

The strategic positioning of halogen substituents on the pyrimidinone ring system of 6-chloro-5-fluoropyrimidin-2(1H)-one demonstrates profound effects on thymidylate synthase inhibitory activity through multiple mechanistic pathways [1] [2]. Computational molecular dynamics simulations reveal that halogen substitutions at the C-5 and C-6 positions create distinct binding profiles with the enzyme active site, where the fluorine atom at position 5 establishes unique hydrogen bonding interactions with the hydroxyl group of tyrosine 94 residue in the thymidylate synthase structure [3]. This specific interaction pattern differentiates halogenated pyrimidine derivatives from their non-halogenated counterparts in both binary and ternary complex formations [3].

Quantitative structure-activity relationship analyses demonstrate that the order of binding affinity for halogenated deoxyuridine monophosphate analogues follows the pattern: chlorodeoxyuridine monophosphate approximately equal to fluorodeoxyuridine monophosphate, both exceeding deoxyuridine monophosphate and bromodeoxyuridine monophosphate in ternary complex stability [3]. The molecular mechanics Poisson-Boltzmann surface area binding free energy calculations indicate that halogen substitutions contribute approximately 10 kilocalories per mole to increased binding affinity through enhanced electrostatic interactions and hydrogen bonding networks [3].

Table 1: Halogen Position Effects on Thymidylate Synthase Binding Affinity

Halogen SubstitutionPositionBinding Affinity RankUnique InteractionsReference
FluorineC-51Hydrogen bond with Tyr94 [3]
ChlorineC-61Enhanced electrostatic interactions [3]
BromineC-54Reduced affinity due to steric hindrance [3]
No halogen-3Standard substrate interactions [3]

The distance measurements between the sulfur atom of cysteine 146 residue and the C6 carbon atom of the pyrimidine ring consistently remain below 4 angstroms across all halogenated systems, suggesting that Michael addition reactions with formation of sulfur-carbon covalent bonds occur readily despite halogen substitution [3]. This finding indicates that halogen atoms do not impede the critical mechanistic step of thymidylate synthase inhibition but rather enhance the overall binding stability through additional non-covalent interactions [3].

Electronic Effects of Dual Halogenation on Bioisosteric Replacement

The electronic effects of dual halogenation in 6-chloro-5-fluoropyrimidin-2(1H)-one create a unique electronic environment that significantly influences bioisosteric replacement strategies in medicinal chemistry applications [4] [5]. The pyrimidine ring system with two nitrogen atoms at positions 1 and 3 exhibits π electron deficiency, which is further enhanced by the electron-withdrawing effects of both fluorine and chlorine substituents [4]. This electronic modification facilitates nucleophilic aromatic substitution reactions and modulates the compound's interaction with biological targets through altered electrostatic potential distributions [4].

Computational analyses utilizing natural bond orbital methods reveal that dual halogenation creates distinct charge redistribution patterns within the pyrimidinone ring system [6]. The fluorine atom, with its exceptionally high electronegativity of 4.0, withdraws electron density more effectively than chlorine (electronegativity 3.0), creating an asymmetric electronic distribution that influences molecular recognition patterns [5]. This asymmetric charge distribution enables selective interactions with enzyme active sites and receptor binding pockets that would not be achievable with symmetric substitution patterns [5].

Table 2: Electronic Parameters of Dual Halogenation Effects

Electronic Property6-Chloro-5-fluoropyrimidin-2(1H)-oneComparative ValuesMethodReference
Electronegativity differentialFluorine: 4.0, Chlorine: 3.0Hydrogen: 2.1Pauling scale [5]
π Electron densitySignificantly reducedPyrimidine baselineDFT calculations [4]
Dipole momentEnhanced asymmetric distributionSymmetric halogenationComputational modeling [5]
Nucleophilic substitution facilitationMarkedly increasedNon-halogenated pyrimidineExperimental observation [4]

The bioisosteric replacement potential of dual halogenation extends beyond simple electronic effects to encompass conformational preferences and hydrogen bonding capabilities [7]. Fluorine atoms can participate in both hydrogen bonding as acceptors and in unique fluorine-specific interactions that cannot be replicated by other halogens [7]. The combination of fluorine at position 5 and chlorine at position 6 creates a bioisosteric profile that maintains essential pharmacophoric features while introducing novel interaction possibilities [7].

Molecular electrostatic potential mapping studies demonstrate that dual halogenation creates complementary regions of electron density that facilitate specific protein-ligand interactions [6]. The electron-withdrawing nature of both halogens enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack by enzyme residues [6]. This electronic activation contributes to the compound's ability to form stable covalent adducts with thymidylate synthase and related enzymes [6].

Conformational Analysis of Pyrimidinone Ring Systems

Conformational analysis of 6-chloro-5-fluoropyrimidin-2(1H)-one reveals significant flexibility in the pyrimidinone ring system that directly influences biological activity and molecular recognition processes [8] [9]. The compound exists in multiple tautomeric forms, with keto-enol equilibrium playing a crucial role in determining the preferred binding conformations with biological targets [10]. Advanced conformational search algorithms identify several low-energy conformers with Boltzmann populations exceeding 2.5 percent at room temperature, indicating substantial conformational diversity [8].

Nuclear magnetic resonance spectroscopy studies combined with density functional theory calculations provide detailed insights into the conformational preferences of halogenated pyrimidinone systems [11]. The presence of both fluorine and chlorine substituents influences the ring puckering and planarity, with the larger chlorine atom at position 6 creating more significant steric interactions than the smaller fluorine atom at position 5 [11]. These steric effects contribute to conformational preferences that optimize intermolecular interactions with protein binding sites [11].

Table 3: Conformational Analysis Parameters

Conformational ParameterValuePopulation (%)Energy Difference (kcal/mol)Reference
Planar conformationPrimary65.20.0 (reference) [8]
Twisted conformation 1Secondary22.11.2 [8]
Twisted conformation 2Tertiary9.42.1 [8]
Envelope conformationMinor3.32.8 [8]

Molecular dynamics simulations extending over microsecond timescales reveal that conformational transitions between different ring puckering states occur on nanosecond to microsecond timescales [12]. The activation barriers for these conformational changes are sufficiently low to allow rapid equilibration between conformers under physiological conditions [12]. This conformational flexibility enables the compound to adopt optimal binding conformations when interacting with different biological targets [12].

The conformational analysis also demonstrates that dual halogenation restricts certain conformational states while stabilizing others [9]. The electronic effects of the halogen substituents create preferential orientations that maximize favorable electrostatic interactions while minimizing unfavorable steric clashes [9]. Principal moment of inertia analysis reveals that halogenated pyrimidinone derivatives occupy distinct regions of conformational space compared to their non-halogenated analogs, with enhanced spherical character that promotes diverse biological interactions [8].

XLogP3

0.4

Dates

Last modified: 08-19-2023

Explore Compound Types